
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Overview
Description
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18FN5O4 and its molecular weight is 399.4. The purity is usually 95%.
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Biological Activity
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its activity against specific biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine derivative : The reaction of 4-fluorophenyl with piperazine leads to the formation of the piperazine core.
- Oxazole ring formation : The introduction of an oxazole moiety is achieved through cyclization reactions involving appropriate carbonyl precursors.
- Carboxamide linkage : The final structure is completed by forming a carboxamide bond with 5-methylisoxazole.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be critical in cancer therapy and neurodegenerative diseases.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission, potentially offering therapeutic benefits in psychiatric disorders.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity associated with derivatives containing the piperazine and oxazole moieties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, exhibiting inhibition rates exceeding 50% at specific concentrations .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c1-12-10-15(23-29-12)17(26)22-19-21-16(11-28-19)18(27)25-8-6-24(7-9-25)14-4-2-13(20)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVFENWAZZEWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117419 | |
Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421475-94-6 | |
Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421475-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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